
3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminomethyl compounds are generally used in the synthesis of a variety of pharmaceuticals and biologically active compounds . They often serve as intermediates in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of a compound can often be predicted based on its IUPAC name. For example, “methyl 3-(aminomethyl)benzoate hydrochloride” has an InChI code which provides information about its molecular structure .Chemical Reactions Analysis
Amines, such as “3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride”, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide. Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be found in its Material Safety Data Sheet (MSDS). For example, the MSDS for “methyl 3-(aminomethyl)benzoate hydrochloride” provides information about its boiling point, InChI code, and safety information .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- The study of crystal structures and synthesis methodologies reveals a broad interest in cyclobutane derivatives for their potential biological activities. For example, Sarı et al. (2002) detailed the crystal structure of a related compound, emphasizing its importance in medicinal chemistry due to antibacterial effects (Sarı et al., 2002). Similarly, Moens et al. (2013) developed a synthesis pathway towards 1-aminomethyl-1-fluorocycloalkanes, illustrating the versatility of cyclobutane scaffolds in chemical synthesis (Moens et al., 2013).
Biological and Medicinal Applications
- Cyclobutane derivatives have been explored for their potential in medicinal chemistry, including as antitumor agents. Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, tested for antitumor activity, showcasing the relevance of such compounds in the search for new therapeutic agents (Isakhanyan et al., 2016).
- Another research focus is the anti-inflammatory and antidepressant potential of cyclobutane derivatives. For instance, Osarodion (2020) demonstrated that certain synthesized compounds exhibited significant anti-inflammatory activity, surpassing standard drugs like Indomethacin (Osarodion, 2020).
Innovative Drug Synthesis
- The chemical versatility of cyclobutane derivatives is also harnessed in the synthesis of complex molecules for drug development. Mohammad et al. (2020) detailed the synthesis of a protected 2-aminocyclobutanone as a transition state synthon, underlining the compound's utility in designing inhibitors for hydrolase enzymes (Mohammad et al., 2020).
Conformational Studies for Drug Development
- Research by Bonnaud et al. (2005) into α2-receptor antagonist subtypes demonstrates the strategic use of cyclobutane derivatives to achieve higher selectivity and efficacy in drug candidates (Bonnaud et al., 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(aminomethyl)-1-methylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8)2-5(3-6)4-7;/h5,8H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFARZXPVUHKMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid](/img/structure/B2789830.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2789832.png)
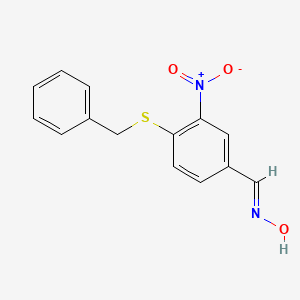
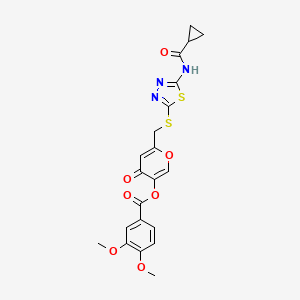
![6-(3-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789835.png)
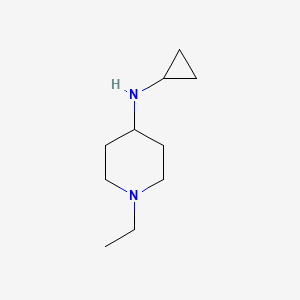
![1,7-Bis[(4-methylphenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2789840.png)

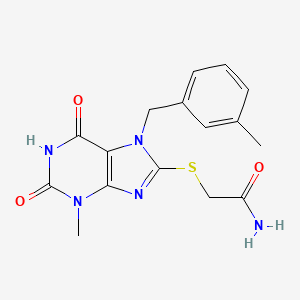


![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2789851.png)
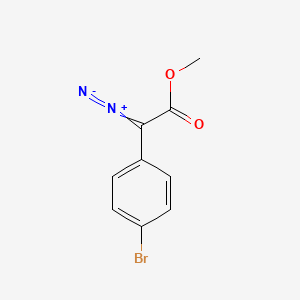
![N-[(4-Fluorophenyl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2789853.png)